molecular formula C20H15N3OS B2730762 4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-47-3

4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2730762
CAS No.: 868377-47-3
M. Wt: 345.42
InChI Key: VDALIOWXDQVHPA-XDOYNYLZSA-N
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Description

The compound 4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived molecule featuring a unique combination of functional groups:

  • A 2,3-dihydro-1,3-benzothiazole core with a Z-configuration imine bond.
  • 5,7-Dimethyl substituents on the benzothiazole ring, enhancing steric and electronic modulation.
  • A propargyl (prop-2-yn-1-yl) group at position 3, introducing alkyne reactivity.

Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL for refinement and ORTEP-III for visualization .

Properties

IUPAC Name

4-cyano-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-4-9-23-17-11-13(2)10-14(3)18(17)25-20(23)22-19(24)16-7-5-15(12-21)6-8-16/h1,5-8,10-11H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDALIOWXDQVHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for cyanoacetamide derivatives often involve solvent-free reactions due to their cost-effectiveness and simplicity. The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include phenyl isothiocyanate and potassium hydroxide in DMF (dimethylformamide) for substitution reactions . Triethylamine is often used as a basic catalyst in condensation reactions .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives .

Mechanism of Action

The mechanism of action of 4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to participate in a variety of condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds .

Comparison with Similar Compounds

Substituent Effects and Heterocycle Diversity

The target compound’s benzothiazole core distinguishes it from related heterocyclic systems:

Compound Class Core Structure Key Substituents Functional Impact
Target Compound 2,3-Dihydro-1,3-benzothiazole 5,7-Dimethyl; propargyl; 4-cyanobenzamide Enhanced planarity (Z-configuration), alkyne reactivity, and electronic modulation
Benzodithiazines () 1,4,2-Benzodithiazine Chloro, cyano, methyl, hydrazine Sulfone groups (SO₂) increase polarity; chloro/cyano modulate electron withdrawal
Benzimidazoles () Benzimidazole 4-Cyanobenzamide; alkyl/aryl substitutions Improved bioavailability; π-stacking potential via planar aromatic systems

Conversely, benzodithiazines exhibit strong IR absorption for SO₂ groups (1340–1155 cm⁻¹), which are absent in benzothiazoles .

Structural and Crystallographic Insights

The dihydrothiazole core in the target compound adopts a non-planar conformation due to the Z-configuration, as seen in analogous structures with mean σ(C–C) = 0.002 Å and R factor = 0.038 . This contrasts with planar benzimidazole systems, which favor π-stacking . The propargyl group may further distort the geometry, reducing crystallinity compared to methyl-substituted derivatives.

Biological Activity

4-cyano-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • A benzothiazole ring
  • A cyano group
  • An amide functionality

This structural combination is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with benzothiazole derivatives. The following sections provide detailed insights into the specific activities of this compound.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit promising anticancer properties. For instance:

  • Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D) . The compound's mechanism involves interaction with DNA, primarily binding within the minor groove and potentially disrupting cellular proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections.

The biological activity of this compound is attributed to its ability to:

  • Intercalate DNA : The compound's structure allows it to intercalate into DNA strands, leading to disruption of replication processes.
  • Generate Reactive Oxygen Species (ROS) : It may act as a photosensitizer, producing ROS upon light exposure, which can induce apoptosis in cancer cells .

Case Study 1: Antitumor Efficacy

A study involving various benzothiazole derivatives demonstrated that those similar to 4-cyano-N-benzamide showed enhanced antitumor activity compared to traditional chemotherapeutics. The study utilized both 2D and 3D culture systems to evaluate the efficacy of these compounds in inhibiting tumor cell growth .

Case Study 2: Antimicrobial Screening

Another research effort focused on testing various derivatives against common pathogens. The results indicated a clear correlation between structural modifications and antimicrobial potency. Compounds with similar functional groups to 4-cyano-N-benzamide exhibited significant inhibition zones against tested bacteria .

Data Summary Table

Biological ActivityAssay TypeCell Line / OrganismIC50 (μM)Reference
AntitumorMTS AssayA5496.26
AntitumorBrdU AssayHCC82720.46
AntimicrobialBroth DilutionStaphylococcus aureusSignificant Inhibition

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